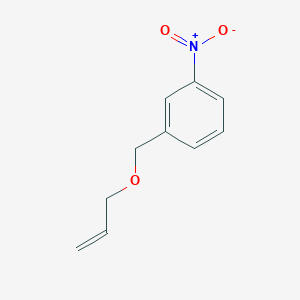

1-Allyloxymethyl-3-nitrobenzene

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include the compound’s occurrence in nature or its uses .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve retrosynthetic analysis, where the desired compound is broken down into simpler precursor compounds .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as mass spectrometry can be used to determine the molecular weight and formula .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This could involve studying the compound’s reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s density, melting and boiling points, solubility, and reactivity .Applications De Recherche Scientifique

Photophysics and Photochemistry of Nitroaromatic Compounds

Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry, relevant to the study of 1-Allyloxymethyl-3-nitrobenzene. Research using computational methods has helped characterize decay paths after UV absorption, explaining the lack of fluorescence and phosphorescence emission and the high triplet quantum yield. This study aids in understanding the photoisomerization of the nitro into the nitrite group, a key step in nitrobenzene's photodegradation (Giussani & Worth, 2017).

Chemical Reduction in Wastewater Treatment

The reduction of nitrobenzene to aniline in synthetic wastewater has been explored using zerovalent iron (Fe0). This process, involving the transformation of nitrobenzene under specific conditions, has implications for the treatment of industrial wastewater containing nitroaromatic compounds like 1-Allyloxymethyl-3-nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

Electrocatalysis and Photodegradation

Studies on the electrochemical degradation of nitrobenzene, using catalysts like Fe2+, Cu2+, and UVA light, provide insights into environmentally friendly methods for the degradation of nitroaromatic compounds. This research offers potential pathways for the treatment of water contaminated with compounds similar to 1-Allyloxymethyl-3-nitrobenzene (Brillas et al., 2004).

Claisen Rearrangement Studies

The Claisen rearrangement of compounds structurally similar to 1-Allyloxymethyl-3-nitrobenzene has been studied, providing insights into reaction mechanisms and potential applications in synthetic chemistry. This research contributes to understanding the behavior of such compounds under specific conditions (Wang Li-dong, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-nitro-3-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRKXXSCGFSHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyloxymethyl-3-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

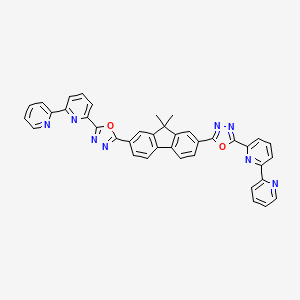

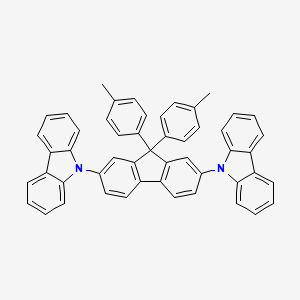

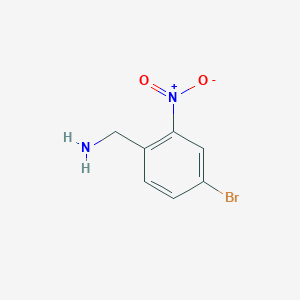

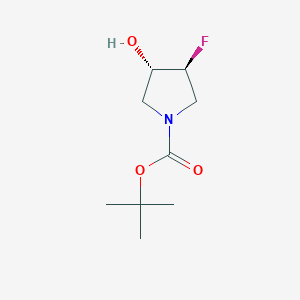

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)

![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B3087441.png)

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)